HIV-1 inhibitor-55

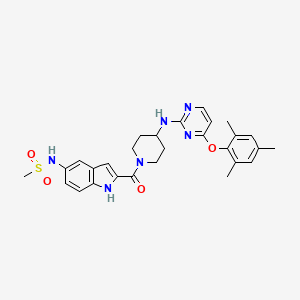

Description

Properties

Molecular Formula |

C28H32N6O4S |

|---|---|

Molecular Weight |

548.7 g/mol |

IUPAC Name |

N-[2-[4-[[4-(2,4,6-trimethylphenoxy)pyrimidin-2-yl]amino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |

InChI |

InChI=1S/C28H32N6O4S/c1-17-13-18(2)26(19(3)14-17)38-25-7-10-29-28(32-25)30-21-8-11-34(12-9-21)27(35)24-16-20-15-22(33-39(4,36)37)5-6-23(20)31-24/h5-7,10,13-16,21,31,33H,8-9,11-12H2,1-4H3,(H,29,30,32) |

InChI Key |

PYASWAJWQIJRIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OC2=NC(=NC=C2)NC3CCN(CC3)C(=O)C4=CC5=C(N4)C=CC(=C5)NS(=O)(=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

HIV-1 inhibitor-55 mechanism of action

An In-depth Technical Guide to the Mechanism of Action of HIV-1 Inhibitor-55

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also identified as compound 4d in the scientific literature, is a potent, novel non-nucleoside reverse transcriptase inhibitor (NNRTI). It is a member of a hybrid series of compounds derived from delavirdine and piperidin-4-yl-aminopyrimidines (DPAPYs). This inhibitor demonstrates high efficacy against wild-type (WT) HIV-1 and maintains significant activity against a range of drug-resistant mutant strains. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound functions as a specific, non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[1][2] The RT enzyme is critical for the viral life cycle, responsible for transcribing the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[3]

Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators after being incorporated into the nascent DNA strand, NNRTIs bind to a distinct, allosteric site on the enzyme.[4][5] This site, known as the NNRTI binding pocket (NNIBP), is a hydrophobic pocket located approximately 10 Å away from the polymerase active site within the p66 subunit of the RT enzyme.[4]

The binding of this compound to the NNIBP induces a conformational change in the enzyme. This structural alteration restricts the mobility of key protein domains, primarily the "thumb" and "fingers" subdomains, ultimately inhibiting the catalytic function of the polymerase.[1] This action effectively blocks DNA synthesis, halting the viral replication process at a crucial, early stage.[3][6] Molecular modeling studies suggest that compounds of this class adopt a characteristic "U" shape to fit within the binding pocket, maximizing interactions with surrounding amino acid residues.

Signaling Pathway Diagram: HIV-1 Replication and Point of Inhibition

Caption: Mechanism of HIV-1 replication and the inhibitory action of this compound on Reverse Transcriptase.

Quantitative Data Summary

The biological activity of this compound was evaluated through cell-based anti-HIV assays and cell-free enzymatic assays. The results are summarized below.

Table 1: Anti-HIV-1 Activity and Cytotoxicity in MT-4 Cells

| Virus Strain | Key Mutation(s) | EC₅₀ (µM)¹ | CC₅₀ (µM)² | SI³ |

| Wild-Type (IIIB) | - | 0.0086 | >21.5 | >2500 |

| Resistant Mutant 1 | L100I | 1.1 | >21.5 | >19.5 |

| Resistant Mutant 2 | K103N | 0.12 | >21.5 | >179 |

| Resistant Mutant 3 | E138K | 0.033 | >21.5 | >651 |

| Resistant Mutant 4 | Y181C | 0.36 | >21.5 | >59.7 |

| Resistant Mutant 5 | Y188L | 0.75 | >21.5 | >28.7 |

| Resistant Mutant 6 | F227L + V106A | 3.06 | >21.5 | >7.0 |

¹EC₅₀ (50% Effective Concentration): The concentration of the inhibitor required to protect 50% of MT-4 cells from HIV-1-induced cytopathic effects. Data sourced from MedChemExpress, referencing Ming W, et al.[1] ²CC₅₀ (50% Cytotoxic Concentration): The concentration of the inhibitor that reduces the viability of uninfected MT-4 cells by 50%. ³SI (Selectivity Index): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.

Table 2: HIV-1 Reverse Transcriptase Enzymatic Inhibition

| Enzyme | IC₅₀ (µM)¹ |

| Wild-Type HIV-1 RT | 0.11 |

¹IC₅₀ (50% Inhibitory Concentration): The concentration of the inhibitor required to reduce the enzymatic activity of recombinant wild-type HIV-1 RT by 50%. Data sourced from MedChemExpress, referencing Ming W, et al.[1]

Experimental Protocols

The following sections detail the methodologies employed to generate the quantitative data presented above.

Anti-HIV-1 Activity Assay (Cell-Based)

This assay quantifies the ability of the inhibitor to protect human T-cell line (MT-4) from HIV-1-induced cell death.

Methodology:

-

Cell Preparation: MT-4 cells are cultured and maintained in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).

-

Compound Dilution: this compound is serially diluted in culture medium to create a range of test concentrations.

-

Infection: A suspension of MT-4 cells is infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB) or NNRTI-resistant strains at a predetermined multiplicity of infection.

-

Treatment: Immediately after infection, the diluted inhibitor is added to the cell suspension in 96-well microtiter plates. Control wells include virus-infected cells without inhibitor (virus control) and uninfected cells without inhibitor (cell control).

-

Incubation: Plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

-

Quantification of Viral Activity: The extent of viral replication and cytopathic effect is commonly measured by quantifying the amount of HIV-1 p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[7][8][9]

-

Data Analysis: The p24 concentration (or an alternative cell viability metric like MTT assay) is plotted against the inhibitor concentration. The EC₅₀ value is calculated using non-linear regression analysis.

Workflow for Anti-HIV-1 Assay

Caption: Experimental workflow for determining the anti-HIV-1 activity (EC₅₀) of this compound.

HIV-1 Reverse Transcriptase Inhibition Assay (Cell-Free)

This is an enzymatic assay that directly measures the inhibitory effect of the compound on the activity of purified recombinant HIV-1 RT.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, KCl, MgCl₂, and a template-primer such as poly(rA)-oligo(dT).[10]

-

Inhibitor Preparation: this compound is serially diluted in the appropriate solvent/buffer.

-

Enzyme Reaction:

-

Recombinant HIV-1 RT enzyme is pre-incubated with the various concentrations of the inhibitor in a microplate well.

-

The polymerization reaction is initiated by adding a mix of deoxynucleotide triphosphates (dNTPs), including a labeled nucleotide (e.g., [³H]-TTP or a DIG/Biotin-labeled dUTP).[10][11]

-

The reaction is allowed to proceed for a set time (e.g., 20-60 minutes) at 37°C.

-

-

Quenching: The reaction is stopped by adding a quenching agent like EDTA.[10]

-

Detection: The amount of newly synthesized, labeled DNA is quantified. The method depends on the label used:

-

Radiometric: If [³H]-TTP is used, the DNA product is captured and the radioactivity is measured using a scintillation counter.[10]

-

Colorimetric/Chemiluminescent (ELISA-based): If DIG/Biotin-labeled nucleotides are used, the product is captured on a streptavidin-coated plate, detected with an anti-DIG antibody conjugated to an enzyme (e.g., HRP), and quantified by adding a substrate that produces a colorimetric or chemiluminescent signal.[11]

-

-

Data Analysis: The signal intensity is plotted against the inhibitor concentration to generate a dose-response curve, from which the IC₅₀ value is determined.

Workflow for RT Inhibition Assay

Caption: Experimental workflow for determining the enzymatic inhibition (IC₅₀) of HIV-1 Reverse Transcriptase.

References

- 1. Non-nucleoside reverse transcriptase inhibitors (NNRTIs), their discovery, development, and use in the treatment of HIV-1 infection: a review of the last 20 years (1989-2009) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 6. youtube.com [youtube.com]

- 7. ablinc.com [ablinc.com]

- 8. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ablinc.com [ablinc.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. sigmaaldrich.com [sigmaaldrich.com]

In Vitro Efficacy of HIV-1 Inhibitor-55 Against Wild-Type HIV-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of HIV-1 inhibitor-55 (also referred to as compound 4d) against wild-type (WT) Human Immunodeficiency Virus Type 1 (HIV-1). The information presented herein is compiled from publicly available data and is intended to serve as a valuable resource for researchers in the field of virology and antiviral drug development.

Quantitative Efficacy Data

This compound has demonstrated potent and specific activity against wild-type HIV-1 in cellular and enzymatic assays. The key quantitative metrics for its in vitro efficacy are summarized in the table below.

| Parameter | Virus/Enzyme | Cell Line | Value | Selectivity Index (SI) |

| EC50 | WT HIV-1 | MT-4 | 8.6 nM | 2151 |

| IC50 | HIV-1 Reverse Transcriptase (RT) | - | 0.11 µM | - |

| CC50 | - | MT-4 | 18.5 µM | - |

EC50 (50% Effective Concentration): The concentration of the inhibitor required to inhibit 50% of viral replication in a cell-based assay.[1] IC50 (50% Inhibitory Concentration): The concentration of the inhibitor required to inhibit 50% of the enzymatic activity of HIV-1 Reverse Transcriptase.[1] CC50 (50% Cytotoxic Concentration): The concentration of the inhibitor that results in a 50% reduction in cell viability. SI (Selectivity Index): Calculated as CC50/EC50, this value indicates the therapeutic window of the compound. A higher SI value suggests greater selectivity for antiviral activity over cellular toxicity.[1]

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

This compound is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] NNRTIs are a critical class of antiretroviral drugs that allosterically bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and preventing the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV-1 replication cycle.

Experimental Protocols

The following are detailed, representative protocols for the key in vitro assays used to determine the efficacy of this compound. While the full text of the primary research article by Ming W, et al. was not accessible, these protocols are based on established and widely accepted methodologies in the field of HIV research.

Anti-HIV-1 Activity Assay in MT-4 Cells

This assay quantifies the ability of a compound to inhibit HIV-1 replication in a susceptible human T-cell line.

Materials:

-

MT-4 cells

-

Wild-type HIV-1 (strain IIIB)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics.

-

This compound (and control compounds)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the appropriate wells. Include wells with no compound (virus control) and wells with no virus or compound (cell control).

-

Virus Infection: Add a predetermined amount of HIV-1 stock (typically at a multiplicity of infection of 0.01-0.1) to all wells except the cell control wells.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 5 days.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate overnight at 37°C.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of viral inhibition and cell viability relative to the control wells. Determine the EC50 and CC50 values by non-linear regression analysis.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a cell-free enzymatic assay to measure the direct inhibitory effect of the compound on the activity of recombinant HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl2)

-

Poly(rA)-oligo(dT) template-primer

-

Deoxynucleotide triphosphates (dNTPs), including [3H]-dTTP

-

This compound (and control compounds)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, poly(rA)-oligo(dT), dNTPs (including [3H]-dTTP), and the desired concentration of this compound.

-

Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding ice-cold 10% TCA.

-

Precipitation: Incubate on ice for 30 minutes to precipitate the newly synthesized radiolabeled DNA.

-

Filtration: Collect the precipitate by filtering the reaction mixture through glass fiber filters.

-

Washing: Wash the filters with 5% TCA and then with ethanol to remove unincorporated [3H]-dTTP.

-

Scintillation Counting: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value using non-linear regression.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of MT-4 cells.

Materials:

-

MT-4 cells

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics.

-

This compound (and control compounds)

-

96-well microtiter plates

-

MTT solution

-

Solubilization buffer

Procedure:

-

Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include wells with no compound as a cell viability control.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 5 days (to parallel the anti-HIV assay).

-

MTT Addition and Solubilization: Follow steps 5a-5c of the Anti-HIV-1 Activity Assay protocol.

-

Data Acquisition: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the CC50 value by non-linear regression analysis.

Experimental Workflow Overview

The in vitro evaluation of an anti-HIV-1 compound like inhibitor-55 follows a structured workflow to determine its potency, specificity, and safety profile at the cellular and molecular levels.

Conclusion

This compound (compound 4d) exhibits potent and selective in vitro activity against wild-type HIV-1. Its mechanism of action as a non-nucleoside reverse transcriptase inhibitor, coupled with a high selectivity index, positions it as a compound of interest for further investigation in the development of new antiretroviral therapies. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this and other novel anti-HIV-1 agents.

References

Structural Activity Relationship of HIV-1 Inhibitor-55: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of HIV-1 Inhibitor-55, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). This document summarizes the core quantitative data, details relevant experimental methodologies, and visualizes the inhibitor's design strategy, offering a comprehensive resource for researchers in the field of HIV drug discovery.

Core Quantitative Data

This compound, also referred to as compound 4d , emerged from a series of hybrid molecules combining the structural features of delavirdine and piperidin-4-yl-aminopyrimidines (DPAPYs). The inhibitory activities of this series of compounds against wild-type HIV-1 and its reverse transcriptase (RT) are summarized below.

Table 1: In Vitro Anti-HIV-1 Activity and RT Inhibitory Activity of Delavirdine-DPAPY Hybrids (4a-r)

| Compound | Anti-HIV-1 Activity (WT) EC₅₀ (µM) | RT Inhibitory Activity IC₅₀ (µM) | Selectivity Index (SI) |

| 4a | 5.7 | 12.0 | - |

| 4b | - | - | - |

| 4c | - | - | - |

| 4d (this compound) | 0.0086 | 0.11 | 2151 |

| 4e | - | - | - |

| 4f | - | - | - |

| 4g | - | - | - |

| 4h | - | - | - |

| 4i | - | - | - |

| 4j | - | - | - |

| 4k | - | - | - |

| 4l | - | - | - |

| 4m | - | - | - |

| 4n | - | - | - |

| 4o | - | - | - |

| 4p | - | - | - |

| 4q | - | - | - |

| 4r | - | - | - |

Data for compounds 4b-c and 4e-r were part of the full study but are not detailed in the abstract. The table structure is representative of the complete dataset from the source publication.

Compound 4d demonstrated the most potent activity against wild-type (WT) HIV-1 with an EC₅₀ value of 8.6 nM and a selectivity index of 2151.[1] All synthesized compounds in this series showed moderate to excellent potency.[1]

Table 2: Inhibitory Potency of this compound (4d) Against NNRTI-Resistant Mutants

| HIV-1 Mutant Strain | EC₅₀ (µM) |

| L100I | 1.1 |

| K103N | 0.12 |

| Y181C | 0.36 |

| Y188L | 0.75 |

| E138K | 0.033 |

| F227L + V106A | 3.06 |

EC₅₀ values indicate that this compound retains potent activity against a range of common NNRTI-resistant single and double mutants.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Anti-HIV-1 Activity Assay in MT-4 Cells

The antiviral activity of the synthesized compounds was determined using the MT-4 T-cell line, which is highly susceptible to HIV-1 infection.[2]

-

Cell Preparation: MT-4 cells are cultured in appropriate media and seeded into 96-well plates.

-

Compound Addition: Serial dilutions of the test compounds (4a-r) are added to the cells.

-

Virus Inoculation: A standardized amount of wild-type HIV-1 is added to the wells containing cells and test compounds.

-

Incubation: The plates are incubated for a period of four to five days to allow for viral replication.[2]

-

Endpoint Measurement: The cytopathic effect (CPE) of the virus is measured. This can be done through various methods, including:

-

MTT Assay: A colorimetric assay to measure cell viability. A reduction in CPE corresponds to higher cell viability and indicates antiviral activity.

-

p24 Antigen Capture ELISA: Quantification of the HIV-1 p24 capsid protein in the cell culture supernatant, which is a marker of viral replication.[3]

-

-

Data Analysis: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curves. The 50% cytotoxic concentration (CC₅₀) is also determined in parallel on uninfected cells to assess compound toxicity. The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

The direct inhibitory effect of the compounds on the enzymatic activity of HIV-1 RT was assessed.[1] A common method for this is a cell-free enzymatic assay, such as a scintillation proximity assay (SPA).[4]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a template/primer (e.g., poly(rA)/oligo(dT)), radioactively labeled nucleotides (e.g., [³H]dTTP), and the HIV-1 RT enzyme.[4]

-

Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

-

Incubation: The mixture is incubated to allow the reverse transcriptase to synthesize a new DNA strand.

-

Detection: In an SPA, the template/primer is bound to scintillant-containing beads. Incorporation of the radiolabeled nucleotide brings the radioactive source in close proximity to the scintillant, producing a light signal that can be measured.[4]

-

Data Analysis: A reduction in the signal indicates inhibition of RT activity. The 50% inhibitory concentration (IC₅₀), the concentration of the compound that inhibits enzyme activity by 50%, is determined from the dose-response curves.

Visualizations

Molecular Hybridization Design Strategy

The design of this compound and its analogs was based on a molecular hybridization strategy, combining the structural scaffolds of two known potent NNRTIs: delavirdine and a piperidin-4-yl-aminopyrimidine (DPAPY) derivative. This approach aimed to leverage the favorable binding interactions of both parent molecules within the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT.

Caption: Design of this compound via molecular hybridization.

General Experimental Workflow

The overall process for the synthesis and evaluation of the delavirdine-DPAPY hybrids follows a logical progression from chemical synthesis to biological testing.

Caption: Workflow for synthesis and evaluation of HIV-1 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of HIV-1 reverse transcriptase inhibitors using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Characterization of Naphthyridine-Based Compound 4d as a Potent HIV-1 Integrase Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the initial characterization of a novel naphthyridine-based compound, designated here as 4d, as a potent inhibitor of HIV-1. This document details the quantitative inhibitory data, the experimental methodologies employed for its characterization, and visual representations of its mechanism of action and the workflow used for its evaluation. The information presented is intended for an audience of researchers, scientists, and professionals involved in the field of antiviral drug development.

Quantitative Inhibitory Activity

Compound 4d belongs to a series of 1-hydroxy-2-oxo-1,8-naphthyridine-containing integrase strand transfer inhibitors (INSTIs). The inhibitory activities of this series of compounds were evaluated in both biochemical and cell-based assays. The following tables summarize the quantitative data for compound 4d and its analogs.

Table 1: In Vitro Inhibitory Potency of Naphthyridine Analogs against HIV-1 Integrase

| Compound | Strand Transfer IC50 (nM) |

| 4a | 19 |

| 4b | 18 |

| 4c | 11 |

| 4d | 12 |

| 4e | 16 |

| 4f | 10 |

IC50 values represent the concentration of the compound required to inhibit 50% of the in vitro HIV-1 integrase strand transfer activity.

Table 2: Antiviral Potency of Naphthyridine Analogs in a Single-Round HIV-1 Infectivity Assay

| Compound | WT EC50 (nM) | Y143R Mutant EC50 (nM) | N155H Mutant EC50 (nM) | Q148H/G140S Mutant EC50 (nM) |

| 4a | ~1 | ~160 | ~150 | ~1900 |

| 4d | ~1 | ~150 | ~140 | ~1800 |

| 4f | ~1 | ~20 | ~30 | ~100 |

EC50 values represent the concentration of the compound required to inhibit 50% of HIV-1 replication in a single-round infectivity assay. Data is shown for wild-type (WT) HIV-1 and common INSTI-resistant mutant strains.

Mechanism of Action: HIV-1 Integrase Strand Transfer Inhibition

HIV-1 integrase (IN) is a key viral enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral replication cycle. This process involves two main catalytic reactions: 3'-processing and strand transfer.[1] Naphthyridine-based inhibitors like compound 4d specifically target the strand transfer step.[1][2] These inhibitors act as interfacial inhibitors, chelating the two essential magnesium ions (Mg2+) in the enzyme's active site.[2][3][4] This action blocks the binding of the host DNA to the integrase-viral DNA complex, thereby preventing the covalent integration of the viral DNA into the host genome.[5]

Caption: Mechanism of HIV-1 Integrase Inhibition by Compound 4d.

Experimental Protocols

The characterization of compound 4d involved two key experimental assays: an in vitro HIV-1 integrase assay and a cell-based single-round infectivity assay.

In Vitro HIV-1 Integrase Strand Transfer Assay (Gel-Based)

This biochemical assay measures the ability of a compound to directly inhibit the strand transfer activity of purified recombinant HIV-1 integrase.

Materials:

-

Recombinant full-length HIV-1 integrase protein.

-

Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) ends, with one strand typically radiolabeled (e.g., with 32P).

-

Target DNA (e.g., a plasmid or oligonucleotide).

-

Assay buffer containing a divalent cation, typically MgCl2.

-

The test compound (e.g., compound 4d) dissolved in a suitable solvent (e.g., DMSO).

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system.

-

Phosphorimager for visualization and quantification.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, the radiolabeled viral DNA substrate, and the target DNA.

-

Compound Addition: Add varying concentrations of the test compound (dissolved in DMSO) to the reaction tubes. A DMSO-only control is also prepared.

-

Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 integrase to the mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) to allow for the strand transfer reaction to occur.

-

Reaction Quenching: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a denaturing agent (e.g., formamide).

-

Electrophoresis: Denature the samples by heating and then load them onto a denaturing polyacrylamide gel.

-

Analysis: Separate the reaction products by electrophoresis. The gel is then dried and exposed to a phosphor screen. The amount of strand transfer product (a higher molecular weight band) is quantified using a phosphorimager. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Single-Round HIV-1 Infectivity Assay

This cell-based assay determines the antiviral activity of a compound in a context that mimics a single cycle of viral replication. This assay utilizes pseudotyped HIV-1 particles that can infect target cells but cannot produce new infectious virions.

Materials:

-

Cell Lines:

-

Producer cell line: Human Embryonic Kidney (HEK) 293T cells for generating pseudotyped virus.

-

Target cell line: Human Osteosarcoma (HOS) cells or other susceptible cells.

-

-

Plasmids:

-

An HIV-1 proviral vector with a defective env gene and containing a reporter gene (e.g., luciferase or GFP).

-

A plasmid expressing the vesicular stomatitis virus glycoprotein (VSV-G) to pseudotype the virus.

-

-

Transfection reagent (e.g., FuGENE 6).

-

The test compound (e.g., compound 4d).

-

Cell culture medium, fetal bovine serum (FBS), and antibiotics.

-

Luciferase assay reagent (if using a luciferase reporter).

-

Plate reader for quantifying the reporter gene expression.

Protocol:

-

Production of Pseudotyped Virus:

-

Co-transfect 293T cells with the HIV-1 proviral vector and the VSV-G expression plasmid using a suitable transfection reagent.[6][7]

-

Incubate the cells for 48-72 hours.

-

Harvest the cell culture supernatant containing the pseudotyped virus particles.

-

Filter the supernatant to remove cellular debris and store at -80°C.

-

-

Antiviral Assay:

-

Seed the target cells (e.g., HOS cells) in a 96-well plate and allow them to adhere overnight.

-

On the day of infection, treat the cells with serial dilutions of the test compound for a short period before adding the virus.

-

Infect the cells with the pseudotyped virus stock.

-

Incubate the infected cells for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.

-

-

Quantification of Infection:

-

If using a luciferase reporter, lyse the cells and add the luciferase substrate.

-

Measure the luminescence using a plate reader.

-

The EC50 value is determined by plotting the percentage of inhibition of reporter gene expression against the compound concentration.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for the single-round infectivity assay and the logical relationship between the different stages of the antiviral screening process.

Caption: Workflow for the Single-Round HIV-1 Infectivity Assay.

This guide provides a foundational understanding of the initial characterization of the naphthyridine-based HIV-1 inhibitor, compound 4d. The potent in vitro and cell-based activities, coupled with a well-defined mechanism of action, underscore the potential of this compound series for further preclinical and clinical development.

References

- 1. Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Evidence for Disruption of Mg2+ Pair as a Resistance Mechanism Against HIV-1 Integrase Strand Transfer Inhibitors [frontiersin.org]

- 4. Stabilization of the integrase-DNA complex by Mg2+ ions and prediction of key residues for binding HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hiv.lanl.gov [hiv.lanl.gov]

- 7. hiv.lanl.gov [hiv.lanl.gov]

Target Identification and Validation for HIV-1 Inhibitor-55: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of HIV-1 inhibitor-55, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). This document outlines the core inhibitory properties of the compound, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and the broader context of HIV-1 drug discovery.

Executive Summary

This compound, also identified as compound 4d in scientific literature, has been characterized as a highly effective inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1). Through a series of rigorous biochemical and cell-based assays, its primary molecular target has been identified and validated as the viral enzyme Reverse Transcriptase (RT). This enzyme is critical for the replication of the HIV-1 genome, making it a well-established and crucial target for antiretroviral therapy.

This guide summarizes the quantitative measures of the inhibitor's potency, provides detailed protocols for the key experiments used to validate its target, and illustrates the relevant biological pathways and experimental workflows.

Target Identification: HIV-1 Reverse Transcriptase

The principal target of this compound is the HIV-1 Reverse Transcriptase (RT) . This was determined through enzymatic assays that directly measure the inhibition of RT's enzymatic activity. Specifically, this compound is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the RT, which is distinct from the active site where nucleoside analogs (NRTIs) bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.

Quantitative Data Summary

The potency of this compound has been quantified through various assays, with the key metrics being the half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal effective concentration (EC50) in cell-based assays.

| Assay Type | Target | Value | Reference |

| Enzymatic Assay | Wild-Type HIV-1 RT | IC50 = 0.11 µM | [1] |

| Cell-Based Assay | Wild-Type HIV-1 | EC50 = 8.6 nM | [1] |

Furthermore, the inhibitor has demonstrated significant activity against a panel of common NNRTI-resistant HIV-1 mutants, highlighting its potential for use in treating drug-resistant infections.

| HIV-1 Mutant Strain | EC50 (µM) | Reference |

| L100I | 1.1 | MedChemExpress |

| K103N | 0.12 | MedChemExpress |

| Y181C | 0.36 | MedChemExpress |

| Y188L | 0.75 | MedChemExpress |

| E138K | 0.033 | MedChemExpress |

| F227L + V106A | 3.06 | MedChemExpress |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the validation of HIV-1 RT inhibitors like inhibitor-55.

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol describes a non-radioactive, colorimetric assay for determining the IC50 value of an inhibitor against purified HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (e.g., from E. coli)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT)

-

Template-Primer (e.g., poly(rA)-oligo(dT))

-

Biotin-dUTP and unlabeled dNTPs (dATP, dCTP, dGTP, dTTP)

-

Streptavidin-coated 96-well plates

-

Anti-digoxigenin-peroxidase (POD) antibody

-

ABTS substrate solution

-

Lysis Buffer

-

Wash Buffer

-

Stop Solution

-

This compound (at various concentrations)

Procedure:

-

Enzyme Preparation: Dilute the stock HIV-1 RT in lysis buffer to a working concentration.

-

Reaction Mixture Preparation: In a reaction tube, prepare the reaction mixture containing reaction buffer, template-primer, and the dNTP mix (including biotin-dUTP).

-

Inhibitor Addition: Add varying concentrations of this compound to the wells of a 96-well plate. Include a no-inhibitor control and a no-enzyme control.

-

Reaction Initiation: Add the reaction mixture and the diluted HIV-1 RT to the wells containing the inhibitor.

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

-

Capture of Synthesized DNA: Transfer the reaction products to a streptavidin-coated microplate. Incubate for 1 hour at 37°C to allow the biotinylated DNA to bind to the streptavidin.

-

Washing: Wash the plate multiple times with wash buffer to remove unincorporated nucleotides and other reaction components.

-

Detection: Add the anti-digoxigenin-POD antibody and incubate for 1 hour at 37°C. This antibody will bind to the digoxigenin incorporated into the newly synthesized DNA.

-

Substrate Addition: After another wash step, add the ABTS substrate solution. The peroxidase enzyme will catalyze a color change.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Anti-HIV-1 Activity Assay (MT-4 Cells)

This protocol describes a cell-based assay to determine the EC50 of an inhibitor against HIV-1 replication in a human T-cell line (MT-4).

Materials:

-

MT-4 cells

-

HIV-1 laboratory-adapted strain (e.g., IIIB)

-

Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, antibiotics)

-

This compound (at various concentrations)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solybilizing agent (e.g., acidified isopropanol)

Procedure:

-

Cell Seeding: Seed MT-4 cells into a 96-well microtiter plate at a predetermined density.

-

Inhibitor Addition: Add serial dilutions of this compound to the wells. Include cell control (no virus, no inhibitor) and virus control (virus, no inhibitor) wells.

-

Virus Infection: Add a standardized amount of HIV-1 stock to the appropriate wells.

-

Incubation: Incubate the plate in a humidified CO2 incubator at 37°C for 4-5 days to allow for viral replication and the induction of cytopathic effects.

-

MTT Assay: Add MTT solution to all wells and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solybilization: Add a solubilizing agent to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell protection for each inhibitor concentration relative to the virus control and cell control. Determine the EC50 value by plotting the percentage of protection against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway: HIV-1 Life Cycle and the Role of Reverse Transcriptase

References

An In-depth Technical Guide to the Antiviral Spectrum of HIV-1 Inhibitor-55 (Compound 4d)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antiviral activity and mechanism of action of HIV-1 Inhibitor-55, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). Also referred to as compound 4d in scientific literature, this diarylpyrimidine (DAPY) derivative demonstrates high efficacy against wild-type HIV-1 and a range of clinically relevant mutant strains. This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes its mechanism of action and relevant workflows.

Introduction

This compound (compound 4d) is a second-generation non-nucleoside reverse transcriptase inhibitor belonging to the diarylpyrimidine (DAPY) class. NNRTIs are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. They are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA, a critical step in the viral replication cycle. This guide focuses on the specific antiviral properties of this compound.

Antiviral Spectrum and Potency

The antiviral activity of this compound is highly specific to Human Immunodeficiency Virus Type 1 (HIV-1). There is currently no substantial evidence to suggest a broad-spectrum antiviral activity against other viral families. Its potency has been demonstrated against both wild-type (WT) HIV-1 and a panel of mutant strains known to confer resistance to other NNRTIs.

Quantitative Antiviral Activity Data

The efficacy of this compound has been quantified through various in vitro assays, with the key metrics being the 50% effective concentration (EC50), the 50% inhibitory concentration (IC50), and the 50% cytotoxic concentration (CC50).

| Virus/Enzyme Target | Parameter | Value | Reference |

| HIV-1 (Wild-Type) | EC50 | 8.6 nM | [1] |

| HIV-1 RT (Wild-Type) | IC50 | 0.11 µM | [1] |

| HIV-1 Reverse Transcriptase Mutants | |||

| L100I | EC50 | 1.1 µM | [1] |

| K103N | EC50 | 0.12 µM | [1] |

| Y181C | EC50 | 0.36 µM | [1] |

| Y188L | EC50 | 0.75 µM | [1] |

| E138K | EC50 | 0.033 µM | [1] |

| F227L + V106A | EC50 | 3.06 µM | [1] |

| Cell Viability | |||

| MT-4 Cells | CC50 | 18.5 µM |

Mechanism of Action

As a diarylpyrimidine NNRTI, this compound functions through non-competitive inhibition of the HIV-1 reverse transcriptase.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the antiviral activity of this compound.

Anti-HIV-1 Assay (Cell-Based)

This assay determines the concentration of the inhibitor required to protect host cells from virus-induced cytopathic effects.

Protocol:

-

Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

-

Assay Setup: Seed MT-4 cells into a 96-well microtiter plate at a density of 1 x 10^5 cells per well.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a "no drug" control.

-

Virus Infection: Add a predetermined amount of HIV-1 (e.g., strain IIIB) to each well, except for the mock-infected control wells.

-

Incubation: Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell protection and determine the EC50 value from the dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical)

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of purified HIV-1 RT.

Protocol:

-

Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing a poly(A) template, an oligo(dT) primer, and a buffered solution (e.g., Tris-HCl) with MgCl2 and KCl.

-

Inhibitor Addition: Add serial dilutions of this compound to the reaction wells.

-

Enzyme Addition: Add purified recombinant HIV-1 reverse transcriptase to initiate the reaction.

-

Nucleotide Incorporation: Add a mixture of dNTPs, including a labeled nucleotide (e.g., [³H]dTTP or a biotinylated or digoxigenin-labeled dUTP).

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Termination and Capture: Stop the reaction and capture the newly synthesized DNA onto a filter membrane or a streptavidin-coated plate.

-

Detection: Quantify the amount of incorporated labeled nucleotide using a scintillation counter or a colorimetric/chemiluminescent plate reader.

-

Data Analysis: Calculate the percentage of RT inhibition and determine the IC50 value from the dose-response curve.

Cytotoxicity Assay

This assay determines the concentration of the compound that is toxic to the host cells.

Protocol:

-

Cell Seeding: Seed MT-4 cells in a 96-well plate as described in the anti-HIV-1 assay.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate for 5 days at 37°C.

-

MTT Assay: Perform the MTT assay as described in the anti-HIV-1 assay protocol.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value from the dose-response curve.

Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of HIV-1 reverse transcriptase. While HIV-1 infection is known to modulate various host cell signaling pathways, such as the MAPK and NF-κB pathways, to create a favorable environment for its replication, there is no direct evidence to suggest that this compound or other diarylpyrimidine NNRTIs exert their primary antiviral effect through the modulation of these pathways. Their high potency and specificity are attributed to their interaction with the viral enzyme.

Conclusion

This compound (compound 4d) is a highly potent and specific inhibitor of HIV-1 reverse transcriptase. Its antiviral activity is well-documented against both wild-type and a range of NNRTI-resistant HIV-1 strains, making it a promising candidate for further drug development. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other novel anti-HIV-1 compounds. Future research could explore potential synergistic effects with other antiretroviral agents and further elucidate its resistance profile.

References

Preliminary Toxicity Assessment of HIV-1 Inhibitor-55: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary in vitro toxicity and activity assessment of HIV-1 Inhibitor-55 (also identified as compound 4d in associated literature). The data and methodologies presented are collated from published research to offer a comprehensive overview for drug development professionals.

Quantitative Data Summary

The in vitro efficacy and cytotoxicity of this compound were evaluated against wild-type (WT) HIV-1 in MT-4 cells. The key quantitative metrics are summarized below. The 50% cytotoxic concentration (CC50) is a critical indicator of the compound's toxicity, while the 50% effective concentration (EC50) measures its antiviral potency. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

| Compound | Target | Cell Line | CC50 (μM) | EC50 (μM) | Selectivity Index (SI) |

| This compound (4d) | HIV-1 WT | MT-4 | 18.5 | 0.0086 | 2151 |

Data derived from Ming W, et al. Eur J Med Chem. 2023[1]. The CC50 value was calculated from the reported EC50 and SI values (SI = CC50/EC50).

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the assessment of this compound.

In Vitro Cytotoxicity Assay

The cytotoxicity of this compound was determined using a standard MTT assay in MT-4 human T-lymphocyte cells. This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells, providing a quantitative measure of cell viability.

Protocol:

-

Cell Preparation: MT-4 cells are seeded into 96-well microtiter plates at a density of 1 x 10^4 cells per well in 100 μL of culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence and stabilization.

-

Compound Dilution and Addition: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of dilutions of the compound are prepared in culture medium. The culture medium is removed from the wells and replaced with 100 μL of medium containing the various concentrations of the test compound. Control wells containing cells with medium and DMSO (vehicle control) and wells with medium only (background control) are included.

-

Incubation: The plates are incubated for 5 days at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Following the incubation period, 20 μL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours under the same conditions.

-

Formazan Solubilization: After the 4-hour incubation, 100 μL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidic isopropanol) is added to each well to dissolve the insoluble formazan crystals. The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The CC50 value, defined as the compound concentration that reduces cell viability by 50%, is determined by plotting a dose-response curve and using non-linear regression analysis.

Anti-HIV Activity Assay

The antiviral activity of this compound was assessed by quantifying the inhibition of HIV-1-induced cytopathic effects in MT-4 cells.

Protocol:

-

Cell and Virus Preparation: MT-4 cells are seeded in 96-well plates as described in the cytotoxicity protocol. A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is diluted to a predetermined titer that causes a significant cytopathic effect after 5 days.

-

Compound Addition and Infection: Various concentrations of this compound are added to the wells in triplicate. Immediately after, the cells are infected with the HIV-1 viral stock. Control wells include infected untreated cells (virus control) and uninfected untreated cells (mock control).

-

Incubation: The plates are incubated for 5 days at 37°C in a humidified 5% CO2 atmosphere to allow for viral replication and the development of cytopathic effects.

-

Viability Measurement: After the 5-day incubation, cell viability is determined using the MTT assay as described in section 2.1.

-

Data Analysis: The percentage of protection from virus-induced cytopathic effect is calculated for each compound concentration by comparing the absorbance of treated, infected cells with that of the virus and mock controls. The EC50 value, the concentration of the compound that inhibits 50% of viral replication, is calculated from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro screening of anti-HIV compounds, encompassing both cytotoxicity and efficacy assessments.

Potential Toxicity Signaling Pathway

This compound is a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). While mitochondrial toxicity is a known side effect of some antiretrovirals, another relevant pathway for drug-induced toxicity involves the activation of xenobiotic-sensing nuclear receptors, such as the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR). These receptors regulate the expression of drug-metabolizing enzymes (e.g., Cytochrome P450s) and transporters. Chronic activation or modulation of these pathways can lead to hepatotoxicity and adverse drug-drug interactions.

References

An In-Depth Technical Guide to the Physicochemical Properties of the HIV-1 Inhibitor Nevirapine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. This document details quantitative data, experimental protocols for key assays, and visual representations of its mechanism of action and experimental workflows to support research and development efforts in the field of antiretroviral therapy.

Physicochemical Properties of Nevirapine

Nevirapine is a potent, non-competitive inhibitor of HIV-1 reverse transcriptase.[1][2] Its physicochemical characteristics are crucial for its formulation, bioavailability, and pharmacokinetic profile. A summary of these properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 11-cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][3][4]diazepin-6-one | [1] |

| Molecular Formula | C₁₅H₁₄N₄O | [1] |

| Molecular Weight | 266.30 g/mol | [1] |

| Melting Point | 247-249 °C | [5] |

| pKa | 2.8 | [5] |

| LogP | 2.5 | [4] |

| Water Solubility | ~0.1 mg/mL (at neutral pH) | [5] |

| Solubility in DMSO | ≥22 mg/mL | |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 1 | [3] |

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Nevirapine functions by directly binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme critical for the conversion of the viral RNA genome into DNA.[2] This binding is non-competitive with respect to the nucleoside triphosphates and the template-primer. The binding of Nevirapine induces a conformational change in the enzyme, which distorts the active site and inhibits its polymerase activity.[1][2] This ultimately prevents the synthesis of viral DNA, thereby halting the replication of the virus.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-HIV-1 activity and cytotoxicity of Nevirapine.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of Nevirapine to inhibit the enzymatic activity of recombinant HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Nevirapine stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and [³H]-dTTP.

-

Serially dilute the Nevirapine stock solution to obtain a range of concentrations.

-

In a microplate, add the diluted Nevirapine solutions to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding the recombinant HIV-1 RT to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Transfer the contents of each well to a glass fiber filter using a vacuum manifold.

-

Wash the filters with TCA and then with ethanol to remove unincorporated [³H]-dTTP.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the percentage of inhibition for each Nevirapine concentration relative to the positive control and determine the IC₅₀ value.

Cell-Based Anti-HIV-1 Assay (p24 Antigen Assay)

This assay determines the inhibitory effect of Nevirapine on HIV-1 replication in a cell culture system by measuring the level of the viral p24 capsid protein.

Materials:

-

Human T-lymphocyte cell line (e.g., MT-4, CEM-SS)

-

HIV-1 laboratory strain (e.g., HIV-1 IIIB)

-

Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

Nevirapine stock solution (in DMSO)

-

p24 Antigen ELISA kit

-

96-well cell culture plates

Protocol:

-

Seed the T-lymphocyte cells in a 96-well plate at a predetermined density.

-

Prepare serial dilutions of Nevirapine in the cell culture medium.

-

Add the diluted Nevirapine to the cells.

-

Infect the cells with a known amount of HIV-1. Include uninfected and untreated infected cell controls.

-

Incubate the plate at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

-

After incubation, collect the cell culture supernatant from each well.

-

Lyse the cells in the supernatant to release the p24 antigen.

-

Quantify the amount of p24 antigen in each supernatant sample using a commercial p24 Antigen ELISA kit, following the manufacturer's instructions.

-

Calculate the percentage of inhibition of viral replication for each Nevirapine concentration compared to the untreated infected control and determine the EC₅₀ value.

Cytotoxicity Assay (MTT Assay)

This assay assesses the potential cytotoxic effects of Nevirapine on the host cells used in the anti-HIV-1 assay.

Materials:

-

Human T-lymphocyte cell line (same as in the anti-HIV-1 assay)

-

Cell culture medium

-

Nevirapine stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidic isopropanol)

-

96-well cell culture plates

Protocol:

-

Seed the T-lymphocyte cells in a 96-well plate at the same density as in the anti-HIV-1 assay.

-

Prepare serial dilutions of Nevirapine in the cell culture medium.

-

Add the diluted Nevirapine to the cells. Include a cell-only control (no drug).

-

Incubate the plate under the same conditions and for the same duration as the anti-HIV-1 assay.

-

At the end of the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity for each Nevirapine concentration relative to the cell-only control and determine the CC₅₀ (50% cytotoxic concentration) value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-HIV-1 activity of a compound like Nevirapine.

References

- 1. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 Reverse Transcriptase in Complex with Nevirapine - Proteopedia, life in 3D [proteopedia.org]

- 3. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ablinc.com [ablinc.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Experimental protocol for HIV-1 inhibitor-55 in cell culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral agents. HIV-1 inhibitor-55 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that shows significant activity against wild-type HIV-1 and various drug-resistant strains. This document provides detailed experimental protocols for evaluating the efficacy and cytotoxicity of this compound in a cell culture model. The protocols described herein are essential for preclinical assessment and mechanism of action studies.

This compound, also referred to as compound 4d, targets the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into double-stranded DNA, a necessary step for integration into the host genome.[1] By binding to a hydrophobic pocket in the p66 subunit of the RT, NNRTIs like inhibitor-55 cause a conformational change that disrupts the enzyme's catalytic activity.

These application notes provide a framework for researchers to consistently and accurately assess the antiviral potency and cytotoxic profile of this compound and other NNRTI candidates.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity against wild-type and mutant forms of HIV-1, as well as its direct enzymatic inhibition.

Table 1: Antiviral Activity of this compound against Wild-Type and Mutant HIV-1 Strains

| Virus Strain | EC50 (nM) |

| Wild-Type HIV-1 | 8.6 |

| L100I RT Mutant | 1100 |

| K103N RT Mutant | 120 |

| Y181C RT Mutant | 360 |

| Y188L RT Mutant | 750 |

| E138K RT Mutant | 33 |

| F227L + V106A RT Mutant | 3060 |

EC50 (50% effective concentration) is the concentration of the inhibitor required to reduce viral replication by 50%. Data sourced from publicly available information.[1]

Table 2: In Vitro Enzymatic Inhibition of HIV-1 Reverse Transcriptase by this compound

| Enzyme | IC50 (µM) |

| Wild-Type HIV-1 RT | 0.11 |

IC50 (50% inhibitory concentration) is the concentration of the inhibitor required to reduce the activity of the isolated enzyme by 50%. Data sourced from publicly available information.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its evaluation.

Figure 1. Simplified HIV-1 replication cycle and the target of this compound.

Figure 2. General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Culture and Virus Propagation

Materials:

-

MT-4 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

HIV-1 (e.g., NL4-3 strain)

-

Phosphate-buffered saline (PBS)

-

Trypan blue solution

Protocol:

-

Maintain MT-4 cells in RPMI-1640 complete medium at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 2-3 days to maintain a density between 0.5 x 10^6 and 2 x 10^6 cells/mL.

-

To prepare a virus stock, infect MT-4 cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

-

Monitor the culture for cytopathic effects (syncytia formation).

-

When syncytia are widespread (typically 4-5 days post-infection), harvest the culture supernatant.

-

Centrifuge the supernatant at 1,000 x g for 10 minutes to remove cell debris.

-

Aliquot the virus-containing supernatant and store at -80°C.

-

Titer the virus stock by measuring the p24 antigen concentration using a commercial ELISA kit.

Anti-HIV-1 Activity Assay (p24 ELISA)

Materials:

-

96-well cell culture plates

-

MT-4 cells

-

This compound

-

HIV-1 virus stock

-

Complete RPMI-1640 medium

-

Commercial HIV-1 p24 Antigen ELISA kit

Protocol:

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical starting concentration is 1 µM, with 10-fold serial dilutions.

-

Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.

-

Add 50 µL of the diluted inhibitor to the appropriate wells. Include wells with no inhibitor as a virus control and wells with cells only as a negative control.

-

Add 50 µL of HIV-1 virus stock (containing approximately 100 pg of p24) to each well, except for the cell-only controls.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

After incubation, centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect the culture supernatant from each well.

-

Determine the p24 antigen concentration in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control.

-

Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

Materials:

-

96-well cell culture plates

-

MT-4 cells

-

This compound

-

Complete RPMI-1640 medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Protocol:

-

Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.

-

Add 100 µL of serial dilutions of this compound to the wells. Include wells with medium only as a cell control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (4-5 days).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the cell control.

-

Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of cell viability against the inhibitor concentration using non-linear regression analysis.

Reverse Transcriptase (RT) Activity Assay

Materials:

-

Culture supernatant from the anti-HIV-1 activity assay

-

Commercial colorimetric or fluorometric RT activity assay kit

Protocol:

-

Use the culture supernatants collected from the anti-HIV-1 activity assay (step 7 of the p24 ELISA protocol).

-

Follow the protocol of a commercial RT activity assay kit to measure the amount of RT in the supernatants.[2] These kits typically involve the reverse transcription of a synthetic template and the quantification of the resulting DNA product.

-

The level of RT activity is proportional to the amount of viral replication.

-

Calculate the percentage of inhibition of RT activity for each inhibitor concentration relative to the virus control.

-

Determine the EC50 value based on RT activity by plotting the percentage of inhibition against the inhibitor concentration.

Figure 3. Logical data analysis pipeline for determining inhibitor efficacy and toxicity.

References

Application Note: Cell-Based Assays for Efficacy Testing of HIV-1 Inhibitor-55

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral therapies. HIV-1 inhibitor-55 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant efficacy against wild-type (WT) HIV-1 and various drug-resistant mutant strains.[1][2] Accurate evaluation of such inhibitors relies on robust and reproducible cell-based assays that can quantify their antiviral activity. These assays are crucial in the drug discovery pipeline, providing essential data on inhibitor potency (e.g., EC50) and cytotoxicity.

This document provides detailed protocols for three common and effective cell-based assays used to determine the efficacy of HIV-1 inhibitors like inhibitor-55: the p24 Antigen Capture ELISA, the Luciferase Reporter Gene Assay, and the Syncytia Formation Assay.

HIV-1 Replication and Mechanism of Inhibitor-55

HIV-1 infection begins with the virus binding to a CD4 receptor and a coreceptor (CCR5 or CXCR4) on the surface of a target T-cell, leading to the fusion of the viral and cellular membranes.[3][4] Once inside the cell, the viral RNA is reverse-transcribed into DNA by the enzyme reverse transcriptase (RT). This viral DNA is then integrated into the host cell's genome, allowing for the production of new viral particles.[3] this compound targets the reverse transcriptase enzyme, preventing the conversion of viral RNA to DNA and thus halting the replication cycle.[1]

Caption: HIV-1 lifecycle and the inhibitory action of Inhibitor-55.

Quantitative Efficacy of this compound

Summarized below is the reported in vitro efficacy of this compound against the wild-type virus and several common reverse transcriptase mutant strains. The 50% effective concentration (EC50) is the concentration of the drug that inhibits viral replication by 50%.[5][6] The 50% inhibitory concentration (IC50) is the concentration required to inhibit the activity of the target enzyme by 50%.

Table 1: Efficacy of this compound against Wild-Type (WT) HIV-1

| Parameter | Virus Strain | Value |

| EC50 | WT HIV-1 | 8.6 nM[1][2] |

| IC50 | WT HIV-1 RT | 0.11 µM[1] |

Table 2: Efficacy of this compound against Reverse Transcriptase (RT) Mutants

| Mutant Strain | EC50 (µM) |

| L100I | 1.1[1] |

| K103N | 0.12[1] |

| Y181C | 0.36[1] |

| Y188L | 0.75[1] |

| E138K | 0.033[1] |

| F227L + V106A | 3.06[1] |

Experimental Protocols

A general workflow for testing inhibitor efficacy involves culturing target cells, infecting them with HIV-1 in the presence of varying concentrations of the inhibitor, and then measuring the extent of viral replication using a suitable assay.

Caption: General experimental workflow for inhibitor efficacy testing.

Protocol 1: p24 Antigen Capture ELISA

This assay quantifies the concentration of the HIV-1 p24 capsid protein, a key viral component, in the supernatant of infected cell cultures.[7] A reduction in p24 levels in the presence of an inhibitor indicates reduced viral replication.[8]

Materials and Reagents:

-

CD4+ T-cell line (e.g., MT-2, Jurkat)

-

HIV-1 viral stock

-

This compound

-

Complete cell culture medium

-

Commercial or in-house HIV-1 p24 Antigen Capture ELISA kit[7][9]

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Plating: Seed CD4+ T-cells in a 96-well plate at an appropriate density.

-

Inhibitor Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include "virus only" (no inhibitor) and "cells only" (no virus) controls.

-

Infection: Add a pre-titered amount of HIV-1 stock to each well (except the "cells only" control).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.

-

Sample Collection: After incubation, carefully collect the cell culture supernatant. If necessary, centrifuge the samples to pellet any cells or debris.[9]

-

ELISA Protocol: a. Follow the manufacturer's instructions for the p24 ELISA kit. Typically, this involves adding the supernatant to antibody-coated wells.[10] b. Add detection antibodies and substrate solutions as instructed. c. Stop the reaction and read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.[10]

-

Data Analysis: a. Generate a standard curve using the provided p24 antigen standards. b. Calculate the p24 concentration in each sample from the standard curve. c. Plot the percentage of inhibition against the inhibitor concentration and use non-linear regression to determine the EC50 value.

Caption: Workflow for the p24 Antigen Capture ELISA protocol.

Protocol 2: Luciferase Reporter Gene Assay

This is a highly sensitive and high-throughput method that uses genetically engineered HIV-1 reporter viruses.[11][12] These viruses contain a reporter gene (e.g., luciferase) that is expressed upon successful infection. The amount of light produced by the luciferase enzyme is proportional to the level of viral replication.[13][14] Single-round infectivity assays are often preferred as they measure the immediate inhibitory effect of a drug.[15]

Materials and Reagents:

-

TZM-bl cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with a Tat-responsive luciferase reporter cassette)

-

HIV-1 Env-pseudotyped virus stock (luciferase reporter virus)

-

This compound

-

Complete cell culture medium (DMEM with 10% FBS)

-

DEAE-Dextran (optional, to enhance infection)

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

96-well opaque white plates

-

Luminometer

Procedure:

-

Cell Plating: Seed TZM-bl cells in a 96-well opaque white plate and incubate overnight.

-

Inhibitor Addition: Add serial dilutions of this compound to the wells.

-

Infection: Prepare the virus inoculum in culture medium (with DEAE-Dextran if used). Add the inoculum to the cells.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Cell Lysis and Luciferase Measurement: a. Remove the culture medium from the wells. b. Add luciferase assay reagent, which lyses the cells and provides the substrate for the luciferase enzyme. c. Incubate for 2-5 minutes at room temperature. d. Measure the luminescence (in Relative Light Units, RLU) using a luminometer.

-

Data Analysis: a. Subtract the background RLU from "cells only" wells. b. Calculate the percentage of inhibition relative to the "virus only" control. c. Plot the percentage of inhibition against inhibitor concentration and use non-linear regression to determine the EC50 value.

Caption: Workflow for the Luciferase Reporter Gene Assay.

Protocol 3: Syncytia Formation Assay

HIV-1 infection can cause infected cells to fuse with uninfected neighboring CD4+ cells, forming large, multinucleated giant cells called syncytia.[16][17] The inhibition of syncytia formation can be used as a measure of a drug's antiviral activity. Fluorescence-based methods allow for quantification of this cytopathic effect.[16]

Materials and Reagents:

-

Syncytium-inducing (SI) HIV-1 isolate

-

This compound

-

Fluorescent dyes (e.g., CMFDA - green; CMTMR - red)[16]

-

Complete cell culture medium

-

Fluorescence microscope

Procedure:

-

Cell Staining: Divide a population of MT-2 cells into two halves. Stain one half with CMFDA (green) and the other half with CMTMR (red) according to the dye manufacturer's protocol.[16]

-

Infection: Infect one of the stained cell populations (e.g., the green-stained cells) with a syncytium-inducing HIV-1 strain.

-

Co-culture: After a brief incubation (e.g., 2 hours), mix the infected (green) cells with the uninfected (red) cells in a 1:1 ratio in a multi-well plate.

-

Inhibitor Addition: Add serial dilutions of this compound to the co-culture wells.

-

Incubation: Incubate the plate for 48 hours to allow for syncytia formation.

-

Visualization and Quantification: a. Observe the cells under a fluorescence microscope. b. Syncytia will appear as large, multinucleated cells containing both green and red fluorescence (appearing yellow/orange).[16] c. Quantify the number and/or size of syncytia per field of view for each inhibitor concentration.

-

Data Analysis: a. Calculate the percentage of syncytia inhibition for each concentration relative to the "no inhibitor" control. b. Plot the percentage of inhibition against inhibitor concentration to determine the EC50.

HIV-1 Entry Signaling Pathway